molecular formula C14H11F3N2 B3057278 Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)- CAS No. 785784-11-4

Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-

Cat. No.: B3057278
CAS No.: 785784-11-4
M. Wt: 264.25 g/mol
InChI Key: HSRBEDJTOVKYFL-LBPRGKRZSA-N
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Description

Molecular Formula: C₁₄H₁₁F₃N₂
Molar Mass: 264.25 g/mol
CAS Registry Number: 785784-11-4
Key Features:

  • Chirality: The (2R)-configuration introduces stereochemical specificity, which can significantly influence biological activity and receptor binding.
  • Substituents: A phenyl group at position 2, a trifluoromethyl (CF₃) group at position 6, and a partially saturated 2,3-dihydroimidazo ring.

Properties

IUPAC Name

(2R)-2-phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-8,12H,9H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBEDJTOVKYFL-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459173
Record name CTK2F9789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785784-11-4
Record name CTK2F9789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The domino A³-coupling (aldehyde-amine-alkyne) represents a cornerstone method for synthesizing imidazo[1,2-a]pyridines. As reported by, this one-pot protocol involves the reaction of 2-aminopyridine, benzaldehyde derivatives, and phenylacetylene in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) under aqueous conditions at 50°C. The trifluoromethyl group is introduced via substitution at the C6 position of the pyridine ring, while the stereochemistry at C2 is controlled by the chiral environment of the catalyst.

The reaction proceeds through a cascade mechanism:

  • Formation of propargylamine : Copper-catalyzed coupling of aldehyde and alkyne generates a propargylamine intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen forms the imidazo[1,2-a]pyridine core.
  • Trifluoromethyl incorporation : Electrophilic substitution at C6 introduces the CF₃ group, stabilized by the electron-withdrawing nature of the pyridine ring.

Optimization and Scalability

Key optimizations include:

  • Solvent system : Aqueous ethanol (1:1 v/v) enhances reaction efficiency while aligning with green chemistry principles.
  • Catalyst loading : Reducing CuSO₄ to 10 mol% minimizes metal residue without compromising yield (87% on gram scale).
  • Temperature : Mild heating (50°C) avoids side reactions common in reflux conditions.

A comparative analysis of E-factors (environmental impact metric) reveals this method’s superiority over conventional routes (Table 1).

Table 1: Green Metrics for Domino A³-Coupling vs. Conventional Methods

Method E-Factor Yield (%) Reaction Time (h)
Domino A³-Coupling 3.2 87 6–16
Conventional Thermal 8.5 72 12–24

DBU-Catalyzed Cyclization for Stereochemical Control

Two-Component Cyclization Strategy

A complementary route employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the cyclization of 2-aminopyridines and phenacyl bromides in aqueous ethanol. This method achieves enantiomeric enrichment through kinetic resolution, favoring the (2R)-configuration via steric hindrance from the DBU base.

Reaction Steps :

  • Pyridinium salt formation : Nucleophilic attack by 2-aminopyridine on phenacyl bromide generates a pyridinium intermediate.
  • Deprotonation and cyclization : DBU abstracts a β-hydrogen, inducing ring closure to form the dihydroimidazo[1,2-a]pyridine framework.

Substrate Scope and Limitations

  • Electron-withdrawing groups : CF₃ at C6 enhances cyclization efficiency (94% yield).
  • Steric effects : Bulky substituents on the phenyl ring reduce yield to 65%.
  • Stereoselectivity : The (2R)-enantiomer predominates (er 92:8) due to preferential transition-state stabilization.

Table 2: DBU-Catalyzed Synthesis of (2R)-Isomer

Substrate Yield (%) Enantiomeric Ratio (R:S)
6-CF₃, 2-Ph 94 92:8
6-CF₃, 2-(4-MeO-Ph) 78 85:15

Ultrasound-Assisted Functionalization and Iodination

Applications in Asymmetric Synthesis

The iodinated intermediate serves as a precursor for Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with trifluoromethylboronic acid yields the 6-CF₃ derivative, a key intermediate in the target compound’s synthesis.

Stereochemical Considerations and Resolution

Chiral Auxiliaries and Catalysts

The (2R)-configuration is achieved through:

  • Chiral ligands : Binap derivatives in copper-catalyzed A³-coupling induce enantioselectivity.
  • Kinetic resolution : DBU’s steric bulk favors formation of the (R)-enantiomer during cyclization.

Chromatographic Separation

Racemic mixtures generated via non-stereoselective routes are resolved using chiral stationary phases (e.g., Chiralpak IC), achieving >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (2R)-Isomer Synthesis

Parameter Domino A³-Coupling DBU Cyclization Ultrasound Iodination
Yield (%) 87 94 80
Reaction Time 6–16 h 2–4 h 0.5 h
Stereocontrol Moderate High N/A
Scalability Gram-scale Multigram Gram-scale
Green Metrics Excellent Good Moderate

Scientific Research Applications

Unfortunately, the available search results do not offer comprehensive data tables or well-documented case studies specifically focusing on the applications of "Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-" . However, the search results do provide some general context regarding imidazopyridines and related compounds:

Imidazopyridines (IZPs) in General

  • Pharmacological Activities Fused pyridines, including imidazopyridines (IZPs), exhibit diverse pharmacological activities, such as antipyretic, analgesic, antiprotozoal, antibacterial, antitumor, antifungal, anti-inflammatory, and antiapoptotic effects .
  • Uses in Medicinal Chemistry IZPs are considered crucial fused heterocycles and are widely used in medicinal chemistry . Many synthesized IZP derivatives have an antibacterial profile .
  • Market Availability Rifaximin is the only IZP available on the market as an antibiotic .
  • Anxiolytic properties Some drugs available on the market, such as necopidem and saripidem, have anti-anxiolytic properties .

Synthesis of Imidazopyridines

  • Synthetic Methodologies Various methods exist for synthesizing imidazopyridines. These include catalyst-free cascade reactions, one-pot synthesis methods using zinc chloride, and multi-component synthesis under solvent-free conditions .
  • Intramolecular Aromatic C-H Amination Fused IZPs can also be synthesized through intramolecular aromatic C-H amination using copper and iron catalysts .

Specific Imidazopyridine Derivatives

  • Imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl- This compound has a molecular weight of 237.26 g/mol and the molecular formula C14H11N3O .
  • Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)- This is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family.

Pyrido[1,2-a]benzimidazoles

  • Synthesis A practical synthetic method for pyrido[1,2-a]benzimidazoles involves a one-pot multicomponent reaction of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazoles with malononitrile and aromatic aldehydes .
  • Applications These compounds have potential applications as indicated by the presence of NH, NH2, and CN groups in their structure .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 6

a) 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Molecular Formula : C₈H₄BrF₃N₂
  • Molar Mass : 265.03 g/mol
  • Key Differences :
    • Bromine replaces the 2-phenyl group, reducing steric bulk but increasing electronegativity.
    • Lacks the 2,3-dihydro saturation, making it fully aromatic.
  • Synthetic Utility : Bromine at position 2 allows further functionalization via cross-coupling reactions, unlike the phenyl group in the target compound .
b) 6-Methyl-2-phenylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₄H₁₂N₂
  • Molar Mass : 208.26 g/mol
  • Key Differences: Methyl group at position 6 instead of CF₃, reducing lipophilicity (predicted logP: ~3.5 vs. ~4.2 for the target compound).
  • Biological Relevance : Methyl groups are metabolically labile compared to CF₃, which enhances metabolic stability .

Impact of Saturation: 2,3-Dihydro vs. Aromatic Core

a) 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile
  • Molecular Formula : C₁₀H₆F₃N₃
  • Molar Mass : 237.17 g/mol
  • Key Differences: Fully aromatic core with a cyano group at position 3, increasing polarity. Planar structure facilitates π-π stacking in crystal lattices, unlike the non-planar 2,3-dihydro target compound .
  • Synthetic Pathway : Synthesized via condensation of pyridin-2-amine derivatives and bromoacetonitrile, contrasting with the target compound’s likely multi-step enantioselective synthesis .

Functional Group Modifications

a) 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Molecular Formula : C₁₅H₈ClF₃N₂O₂
  • Molar Mass : 340.68 g/mol
  • Chlorine at position 8 increases molecular weight and lipophilicity (predicted logP: ~4.5 vs. ~4.2 for the target compound).
  • Pharmacological Potential: Benzodioxol derivatives are associated with CNS activity, suggesting divergent applications compared to the phenyl-substituted target compound .
b) 6-Chloro-2-trifluoromethylimidazo[1,2-b]pyridazine
  • Molecular Formula : C₇H₃ClF₃N₃
  • Molar Mass : 221.57 g/mol
  • Key Differences: Pyridazine core instead of pyridine, altering electronic distribution and hydrogen-bonding capacity.
  • Safety Profile: Classified with hazard statements H319 (eye irritation) and H335 (respiratory irritation), highlighting the need for careful handling compared to the target compound’s unknown safety data .

Structural and Functional Implications

  • CF₃ Group : Enhances metabolic stability and electronegativity in all analogs, but its position (6 vs. 2) alters steric and electronic interactions with biological targets .
  • 2-Phenyl vs. 2-Aliphatic Groups : The phenyl group in the target compound may improve binding to hydrophobic pockets in enzymes, whereas aliphatic substituents (e.g., methyl) offer fewer π-π interactions .

Biological Activity

Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potentials. Specifically, the compound Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)- has been the subject of various studies highlighting its pharmacological properties. This article provides an overview of its biological activity, including data tables and case studies that illustrate its potential applications.

Overview of Imidazo[1,2-a]pyridine Compounds

Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles characterized by their unique structural framework. The presence of nitrogen atoms in the ring system contributes to their reactivity and ability to interact with biological targets. The compound under discussion is noted for its trifluoromethyl group, which often enhances lipophilicity and biological activity.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer : Several studies have shown that imidazo[1,2-a]pyridine compounds possess anticancer properties. For instance, certain derivatives have demonstrated the ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial : These compounds have also been evaluated for their antimicrobial effects against bacteria and fungi. The structural modifications can significantly influence their efficacy against specific pathogens .
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • CNS Activity : Imidazo[1,2-a]pyridine compounds have been explored for their effects on the central nervous system (CNS), showing promise as anxiolytics or anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activities of imidazo[1,2-a]pyridine derivatives are closely related to their chemical structure. The following table summarizes key findings regarding the SAR of these compounds:

Substituent Biological Activity Effect on Activity
Trifluoromethyl groupIncreased lipophilicityEnhances bioavailability
Phenyl groupAnticancer activityContributes to receptor binding
Hydroxyl groupsEnhanced solubility and bioactivityImproves interaction with targets
Alkyl substitutionsVaries based on chain lengthAlters pharmacokinetics

Case Studies

  • Anticancer Activity : A study conducted by researchers analyzed various imidazo[1,2-a]pyridine derivatives for their anticancer effects. The compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a series of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
  • CNS Effects : A study explored the anxiolytic potential of imidazo[1,2-a]pyridine derivatives in animal models. The results indicated a significant reduction in anxiety-like behavior, suggesting a mechanism involving GABAergic modulation .

Q & A

Q. What are the established synthetic routes for preparing (2R)-2,3-dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, highlights the use of 2-aminoimidazole derivatives reacting with α,β-unsaturated carbonyl compounds under reflux conditions. A key step involves optimizing solvent choice (e.g., ethanol or toluene) and temperature (60–90°C) to enhance cyclization efficiency. Catalyst-free methods or acid/base-mediated protocols (e.g., using NaH) are common, with yields varying between 55–70% depending on substituent steric effects .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and stereochemistry of this compound?

Methodological Answer: 1H NMR is critical for identifying aromatic protons (δ 7.2–8.5 ppm) and dihydroimidazole protons (δ 3.5–5.0 ppm). The trifluoromethyl group (CF3) appears as a singlet in 19F NMR (δ −60 to −70 ppm). 13C NMR confirms sp2 carbons (100–150 ppm) and CF3 (q, J = 35–40 Hz). HRMS provides exact mass verification (e.g., molecular ion [M+H]+ matching calculated values). For stereochemical confirmation, NOESY or chiral HPLC (using cellulose-based columns) resolves the (2R) configuration .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?

Methodological Answer: Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases.
    Dose-response curves (IC50 values) and selectivity indices (compared to normal cells) are essential for validating therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments, such as disorder in trifluoromethyl groups?

Methodological Answer: Single-crystal X-ray diffraction identifies disorder in CF3 groups (e.g., shows two F-atom positions with 68:32 occupancy). Refinement using SHELXL or Olex2 with anisotropic displacement parameters (ADPs) and restraints for bond lengths/angles resolves ambiguities. Complementary DFT calculations (e.g., Gaussian09) model electron density maps to validate crystallographic findings .

Q. What strategies optimize enantioselective synthesis to enhance the (2R)-enantiomer’s purity?

Methodological Answer:

  • Chiral auxiliaries : Use (R)-BINOL or Evans’ oxazolidinones to direct stereochemistry during cyclization.
  • Asymmetric catalysis : Palladium-catalyzed C–H activation with chiral ligands (e.g., SPRIX or Josiphos).
  • Kinetic resolution : Enzymatic methods (lipases) selectively hydrolyze undesired enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA/IB columns) .

Q. How do computational methods (DFT, molecular docking) predict bioactivity and guide structural modifications?

Methodological Answer:

  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, uses DFT to correlate electron-withdrawing groups (CF3) with enhanced stability.
  • Docking simulations : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonds (e.g., between imidazole N and Thr766) and hydrophobic pockets accommodating the phenyl group .

Q. What experimental designs address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability.
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial tests).
  • Meta-analysis : Use software like RevMan to statistically harmonize data from multiple studies, adjusting for covariates (e.g., cell line passage number) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-
Reactant of Route 2
Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-

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